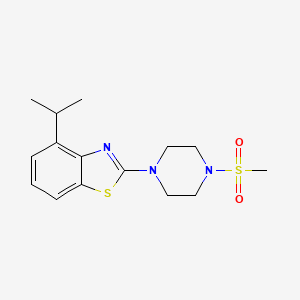

![molecular formula C14H13N3S B6475985 N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640822-10-0](/img/structure/B6475985.png)

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which are structurally similar to the compound , has been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of “N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine” has a molecular formula of C12H9N3S, an average mass of 227.285 Da, and a monoisotopic mass of 227.051712 Da .Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines have been studied . These compounds possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .科学研究应用

Antitumor Activity

The thiazolo[4,5-c]pyridine scaffold has demonstrated potent antitumor effects. Researchers have explored derivatives of this compound as potential anticancer agents. Their ability to interfere with tumor cell growth, metastasis, and angiogenesis makes them promising candidates for cancer therapy .

Antibacterial Properties

Thiazolo[4,5-c]pyridines also exhibit antibacterial activity. These compounds have been investigated for their ability to inhibit bacterial growth and combat infections. Their unique structural features make them interesting targets for developing new antibiotics .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazolo[4,5-c]pyridine derivatives have shown anti-inflammatory properties by modulating key pathways involved in inflammation. Researchers are exploring their potential as anti-inflammatory drugs .

Purine Bioisosteres

The thiazolo[4,5-c]pyridine ring system resembles purine, a fundamental component of nucleic acids. This similarity allows researchers to design molecules that mimic purine-based compounds. These bioisosteres can be used in drug discovery to target purine-binding sites in proteins .

Optoelectronic Applications

Thiazole-based compounds, including thiazolo[4,5-c]pyridines, exhibit interesting optical and electrical properties. They are used in organic light-emitting diodes (OLEDs) and other organic optoelectronic devices. Their π-conjugated structure makes them valuable for creating efficient light-emitting materials .

Nonlinear Optical Materials

Thiazolo[4,5-c]pyridines can be functionalized to create nonlinear optical materials. By introducing substituents, researchers can tailor their electronic properties. These materials find applications in areas such as optical communication and laser technology .

作用机制

Target of Action

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities . They are able to interact with a wide range of receptor targets, which may be crucial for their physiological action .

Biochemical Pathways

Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities . They have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

未来方向

Thiazolopyridines, including “N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests potential future directions for the development and study of this compound.

属性

IUPAC Name |

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)16-14-17-12-9-15-8-7-13(12)18-14/h2-10H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXFETIUXRKXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC3=C(S2)C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475907.png)

![5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B6475910.png)

![3-methyl-4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6475911.png)

![6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline](/img/structure/B6475923.png)

![1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol](/img/structure/B6475928.png)

![6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine](/img/structure/B6475931.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole](/img/structure/B6475943.png)

![2-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6475949.png)

![5-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6475962.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6475967.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline](/img/structure/B6475972.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B6475978.png)

![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6475992.png)